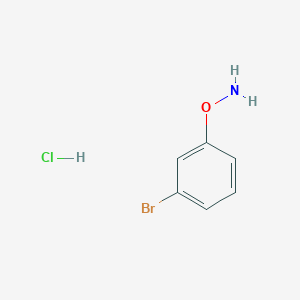

O-(3-bromophenyl)hydroxylamine hydrochloride

Description

O-(3-Bromophenyl)hydroxylamine hydrochloride (CAS No. 159023-41-3) is a hydroxylamine derivative characterized by a bromine substituent at the meta position of the phenyl ring. Its molecular formula is C₇H₈BrNO·HCl (molecular weight: 238.51 g/mol), with structural features including a hydroxylamine group (-ONH₂) bound to a 3-bromobenzyl moiety . The compound is primarily utilized as a pesticide intermediate, reflecting its role in synthesizing bioactive molecules . Key identifiers include:

Structure

3D Structure of Parent

Properties

IUPAC Name |

O-(3-bromophenyl)hydroxylamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO.ClH/c7-5-2-1-3-6(4-5)9-8;/h1-4H,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIODZTWAKZFOKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)ON.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1387003-36-2 | |

| Record name | O-(3-bromophenyl)hydroxylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of O-(3-bromophenyl)hydroxylamine hydrochloride typically involves the reaction of 3-bromonitrobenzene with hydroxylamine hydrochloride under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The product is then purified through recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Nucleophilic Amination

The hydroxylamine group acts as a nucleophile in substitution reactions. In the presence of electrophilic partners (e.g., alkyl halides or carbonyl compounds), it forms N–O or N–C bonds:

2.1. Alkylation

Reaction with benzyl halides generates O-alkylhydroxylamine derivatives. For example:

2.2. Oxime Formation

Condensation with ketones or aldehydes produces oximes, though this reactivity is less explored for aryl-substituted hydroxylamines .

Metal-Catalyzed Amination

O-(3-Bromophenyl)hydroxylamine hydrochloride serves as an aminating agent in transition-metal-catalyzed reactions:

3.1. Iron-Catalyzed Alkene Functionalization

In aqueous or alcoholic media, Fe-phthalocyanine catalysts enable the installation of amino groups onto alkenes. The reaction mechanism involves:

-

Radical Generation : Homolytic cleavage of the N–O bond.

-

Aminium Radical Addition : Attack on the alkene.

Example :

Aminooxygenation of styrenes yields β-amino alcohols or ethers, depending on the solvent .

4.1. Nucleophilic Substitution at the Aryl Bromide

The bromine substituent on the phenyl ring can participate in cross-coupling reactions (e.g., Suzuki-Miyaura), though direct examples are not documented in the provided sources. Theoretical studies suggest potential for Pd-catalyzed coupling if steric hindrance is minimized .

4.2. Acid-Base Behavior

The hydrochloride salt enhances solubility in polar solvents, facilitating proton transfer during reactions. Deprotonation generates a free hydroxylamine, which is more nucleophilic .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Research indicates that derivatives of hydroxylamines, including O-(3-bromophenyl)hydroxylamine hydrochloride, exhibit promising antiviral activity. For example, compounds derived from similar structures have shown efficacy against the H5N1 avian influenza virus. The mechanism often involves the inhibition of viral replication processes, making these compounds candidates for further development as antiviral agents .

Antibacterial Properties

Studies have demonstrated that certain hydroxylamine derivatives possess antibacterial properties. For instance, this compound has been evaluated for its potential to inhibit urease activity in uropathogenic bacteria like Klebsiella pneumoniae, suggesting its role as a therapeutic agent in treating urinary tract infections .

Organic Synthesis

Reagent in Synthetic Pathways

this compound serves as a versatile intermediate in organic synthesis. It can be utilized to synthesize various nitrogen-containing heterocycles, such as pyrazoles and oxadiazoles. These compounds are often explored for their biological activities, including anti-inflammatory and anticancer properties .

Formation of Azo Compounds

The compound can also participate in azo coupling reactions, leading to the formation of azo dyes and pigments. This application is particularly relevant in the textile and food industries, where azo compounds are used for coloring purposes .

Analytical Chemistry

Analytical Reagent

In analytical chemistry, this compound is used as a reagent for the determination of carbonyl compounds through derivatization methods. The formation of stable oxime derivatives facilitates the quantification of aldehydes and ketones using chromatographic techniques .

Data Table: Summary of Applications

Case Studies

- Antiviral Research : A study conducted on various hydroxylamine derivatives highlighted the antiviral properties against H5N1 virus strains, showcasing this compound's potential as a lead compound in antiviral drug development.

- Antibacterial Evaluation : In laboratory tests assessing urease inhibition, this compound demonstrated significant antibacterial activity against Klebsiella pneumoniae, indicating its potential use in treating infections caused by ureolytic bacteria.

- Synthetic Applications : Researchers employed this compound in synthesizing novel pyrazole derivatives that exhibited anti-inflammatory effects, thus expanding its utility in drug discovery.

Mechanism of Action

The mechanism of action of O-(3-bromophenyl)hydroxylamine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physical, and functional differences between O-(3-bromophenyl)hydroxylamine hydrochloride and related hydroxylamine derivatives:

Key Comparative Insights :

Fluorinated Derivatives: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride exhibits enhanced stability and volatility due to fluorine’s electronegativity, making it suitable for analytical derivatization .

Melting Points and Physicochemical Properties :

- Fluorinated compounds (e.g., pentafluoro and 3-fluoro derivatives) display higher melting points (215–225°C), likely due to increased crystallinity from halogen interactions .

- This compound’s melting point is unspecified, but bromine’s polarizability may contribute to distinct solubility profiles compared to lighter halogens .

Applications :

- Analytical Chemistry : Pentafluorobenzyl derivatives are widely used in GC-MS for aldehyde detection due to their electron-capture properties .

- Pharmaceuticals : Methoxy and cyclopropylmethyl variants serve as intermediates in drug synthesis, targeting enzymes like aldose reductase .

- Agrochemicals : The brominated compound’s role as a pesticide intermediate highlights bromine’s utility in bioactive molecule design .

Biological Activity

O-(3-Bromophenyl)hydroxylamine hydrochloride is a chemical compound with the molecular formula CHBrClNO. It is a derivative of hydroxylamine, characterized by the substitution of the hydroxylamine group with a 3-bromobenzyl moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting microbial growth. The mechanism is believed to involve the formation of covalent bonds with nucleophilic sites on microbial proteins, disrupting their function and leading to cell death .

Anticancer Potential

This compound has also shown promise as an anticancer agent . In vitro studies have demonstrated its ability to inhibit the proliferation of several cancer cell lines. For instance, it exhibited cytotoxic effects against human cervical (HeLa), colon adenocarcinoma (CaCo-2), and breast cancer cell lines (MDA-MB-231), among others . The compound's mechanism of action in cancer cells may involve induction of apoptosis and inhibition of cell migration, although further elucidation is necessary to fully understand its pathways .

The biological activity of this compound can be attributed to its unique structural features. The bromobenzyl group enhances the compound's lipophilicity, facilitating cellular uptake. Upon entering cells, the hydroxylamine moiety can undergo redox reactions, leading to the formation of reactive intermediates that modify critical biomolecules such as proteins and nucleic acids .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| O-Benzylhydroxylamine hydrochloride | Lacks bromine atom | Moderate antimicrobial activity |

| O-Phenylhydroxylamine hydrochloride | Contains a phenyl group instead of bromobenzyl | Limited anticancer properties |

| O-(4-Bromobenzyl)hydroxylamine hydrochloride | Bromine atom in para position | Similar anticancer activity |

The presence of the bromine atom in the meta position in this compound may enhance its reactivity and biological activity compared to its analogs .

Study 1: Anticancer Activity

In a study evaluating various hydroxylamine derivatives for anticancer properties, this compound was found to have an IC value of 5.8 µM against HeLa cells, indicating significant cytotoxicity. The study suggested that this compound could serve as a lead for developing new anticancer therapeutics .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 15 µg/mL for both strains, highlighting its potential as an antimicrobial agent.

Q & A

Q. What are the common synthetic routes for O-(3-bromophenyl)hydroxylamine hydrochloride, and what factors influence yield?

this compound is typically synthesized via nucleophilic substitution. For example, reacting 3-bromophenylmethyl chloride with hydroxylamine hydrochloride in the presence of a base like sodium hydroxide under mild conditions (room temperature) is a standard method . Alkaline conditions (e.g., sodium acetate buffer) are critical for oxime formation, as seen in analogous syntheses where hydroxylamine hydrochloride reacts with carbonyl compounds to generate intermediates like oximes . Yields depend on reaction time, stoichiometry, and purity of starting materials. Contaminants like residual solvents or unreacted reagents can reduce efficiency, necessitating rigorous purification via recrystallization or column chromatography .

Q. How is this compound utilized in the preparation of oximes and hydroxamic acids?

This compound acts as a hydroxylamine donor in organic synthesis. For oxime formation, it reacts with ketones or aldehydes under weakly acidic or neutral conditions. For hydroxamic acids, it couples with activated carboxylic acids (e.g., using carbodiimides like EDC) to form stable hydroxamate bonds. A notable example is its use in synthesizing N-hydroxy phenazine carboxamide derivatives, where coupling with 9-chlorophenazine-1-carboxylic acid achieved 60% yield after deprotection . Reaction optimization includes controlling pH and temperature to minimize side reactions like over-oxidation .

Q. What role does this compound play as a monoamine oxidase (MAO) inhibitor in biochemical studies?

Hydroxylamine derivatives are potent MAO inhibitors, blocking enzymatic activity by competing with substrates. At 1 mM concentration, hydroxylamine hydrochloride inhibits 99.8% of MAO activity in vitro, making it valuable for studying neurotransmitter metabolism . Researchers use it to model MAO-dependent pathways in neurological diseases, but its bromophenyl substituent may alter pharmacokinetics (e.g., membrane permeability) compared to simpler analogs. Dose-response studies and enzyme kinetics (e.g., IC₅₀ determination) are critical for validating specificity .

Advanced Research Questions

Q. How does the 3-bromophenyl substituent influence the compound’s reactivity in nucleophilic additions or coupling reactions?

The electron-withdrawing bromine atom on the phenyl ring enhances the electrophilicity of adjacent groups, facilitating nucleophilic attacks. For instance, in Sonogashira coupling or Pd-catalyzed reactions, the bromine acts as a directing group, improving regioselectivity . However, steric hindrance from the bulky substituent can reduce reaction rates in crowded environments (e.g., multi-component reactions). Comparative studies with non-halogenated analogs show lower yields in some cases, highlighting a trade-off between electronic activation and steric effects .

Q. How can reaction conditions be optimized for coupling this compound with carbonyl compounds or heterocycles?

Key parameters include:

- Catalyst selection : Pd(II)/Cu(I) systems enhance cross-coupling efficiency in Sonogashira reactions .

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility, while dichloromethane is preferred for acid-sensitive reactions .

- Temperature control : Mild heating (40–60°C) balances reaction speed and side-product formation . A case study achieved 75% yield in synthesizing tetrazolinone derivatives by substituting O-phenylhydroxylamine with O-(3-chlorobenzyl)hydroxylamine hydrochloride under optimized Pd catalysis .

Q. What analytical techniques are critical for characterizing the purity and structural integrity of this compound?

- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., bromophenyl group integration) and detects impurities like unreacted hydroxylamine .

- HPLC-MS : Quantifies purity (>95% by area under the curve) and identifies degradation products (e.g., oxidation to nitro compounds) .

- Elemental analysis : Validates stoichiometry (C, H, N, Br, Cl) to ensure correct salt formation . Discrepancies in melting points or spectral data across studies often arise from polymorphic forms or hydration states, requiring differential scanning calorimetry (DSC) for resolution .

Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. MAO inhibition) be addressed?

Divergent results often stem from:

- Assay conditions : Varying pH or temperature alters compound stability. For example, MAO inhibition assays require strict anaerobic conditions to prevent hydroxylamine degradation .

- Structural analogs : Minor substituent changes (e.g., chloro vs. bromo) significantly impact bioactivity. A study on isoxazoline derivatives showed that brominated compounds had 2–4× higher antibacterial activity than chlorinated analogs .

- Cell line specificity : Activity in glioma cells (U87MG) may not translate to bacterial models due to differences in membrane transporters . Meta-analyses comparing multiple studies and standardized protocols (e.g., CLSI guidelines for antimicrobial testing) are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.